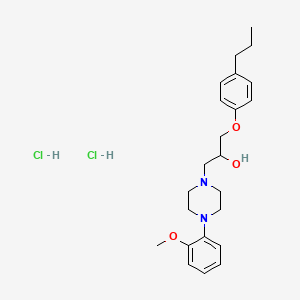

![molecular formula C8H14N2 B2638786 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine CAS No. 933750-04-0](/img/structure/B2638786.png)

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

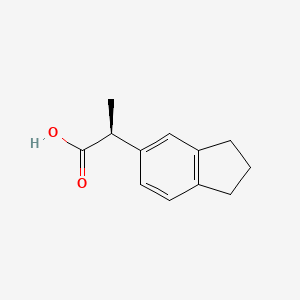

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 . The compound is stored at -20°C and is in liquid form .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine involves several steps. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is 1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound reacts with various electrophilic reagents to give addition products . For example, the reaction of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine with m-chloroperoxybenzoic acid (MCPBA) gives an epoxide . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has also been reported .Physical And Chemical Properties Analysis

The compound has a molecular weight of 138.21 and is in liquid form . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine derivatives have found widespread use as versatile synthons in the synthesis of various chemical compounds. For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, are used in the synthesis of several drug candidates. Efficient enzymes from wild-type strains have made the synthesis of both isomers of this compound possible, highlighting its growing applicability in the chemical synthesis domain (Holt-Tiffin, 2009).

Chemical Reactions and Modifications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine and its derivatives undergo various chemical reactions, leading to the formation of novel compounds. For example, molecular fluorine addition to certain derivatives results in difluorinated carbocyclic nucleosides, demonstrating the compound's reactivity and potential in creating new molecular structures (Toyota et al., 1995). Additionally, skeletal rearrangements under acidic conditions have been observed, showcasing the compound's versatility in chemical transformations (Kobayashi et al., 1992).

Biocatalytic Resolutions

The compound's utility in biocatalytic processes is another significant area of application. Lipase-catalyzed resolutions of 2-azabicyclo[2.2.1]hept-5-en-3-ones have been reported, providing a convenient method for obtaining chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones, which are important in various synthetic applications (Nakano et al., 1994; 1996).

Biological Evaluations

Although the focus is not on drug use and dosage, it's worth noting that some derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This indicates the biological relevance of compounds in this chemical class (Singh & Cooper, 1994).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMHCYXULJUMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1C=C2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

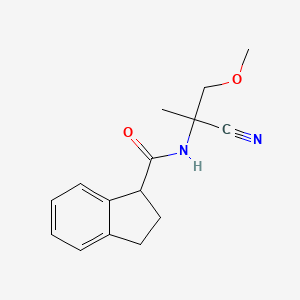

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

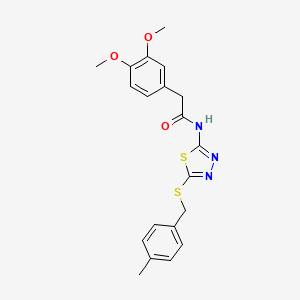

![1-{9-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)

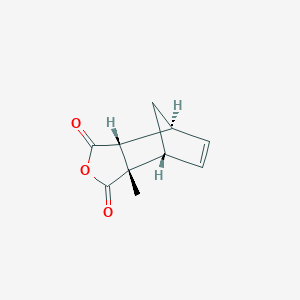

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)

![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)